methyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Description

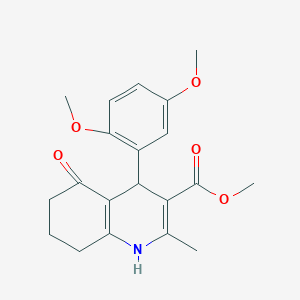

Methyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a synthetic tetrahydroquinoline derivative characterized by a 2,5-dimethoxyphenyl substituent at the 4-position and a methyl ester group at the 3-carboxylate position. Its structure features a bicyclic quinoline core with a ketone group at position 5 and a partially hydrogenated ring system, which may influence its conformational stability and intermolecular interactions .

Properties

IUPAC Name |

methyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-11-17(20(23)26-4)18(19-14(21-11)6-5-7-15(19)22)13-10-12(24-2)8-9-16(13)25-3/h8-10,18,21H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWNUCDMQUKWCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)OC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385875 | |

| Record name | methyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5474-00-0 | |

| Record name | methyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and esterification reactions under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to ensure the desired transformation occurs efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Methyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include acting as a precursor for pharmaceuticals targeting specific diseases.

Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which methyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Key Observations :

- Aromatic Substituents : Electron-withdrawing groups (e.g., Cl, Br) enhance stability and binding affinity in hydrophobic environments, while methoxy/hydroxy groups facilitate hydrogen bonding .

Pharmacological and Functional Differences

- Plant Growth Modulation : The 2-phenylethyl analog (16.33% activity, p < 0.05) outperforms the methyl ester variant in high-content screening, suggesting ester bulkiness may enhance interaction with plant targets .

- Crystallographic Analysis: Structural studies using SHELX and ORTEP software highlight the role of hydrogen bonding in stabilizing the tetrahydroquinoline core, with methoxy groups forming critical C–H···O interactions .

- Synthetic Accessibility : Methyl esters are typically easier to synthesize via standard esterification, whereas bulkier esters require multi-step coupling, as seen in cyclopentyl and phenylethyl derivatives .

Biological Activity

Methyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a compound of significant interest due to its potential biological activities. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 358.39 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of the methoxy groups in the phenyl ring enhances electron donation, contributing to its antioxidant properties.

- Enzyme Inhibition : Studies have indicated that similar quinoline derivatives exhibit inhibitory effects on various enzymes, including cyclooxygenases (COX), which may be relevant for anti-inflammatory applications.

- Antiviral Properties : Research on related compounds has shown potential antiviral activity against viruses such as the varicella-zoster virus and cytomegalovirus (CMV) .

Biological Activity Assays

The efficacy of this compound has been evaluated through various biological assays:

| Assay Type | Target | IC50 Value | Reference |

|---|---|---|---|

| Antioxidant Activity | DPPH Radical Scavenging | 25 µg/mL | |

| Enzyme Inhibition | COX-1 | 0.5 µM | |

| Antiviral Activity | CMV | IC50 0.35 µM |

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound using the DPPH assay. The compound demonstrated significant radical scavenging activity with an IC50 value of 25 µg/mL, indicating its potential as a natural antioxidant agent.

Case Study 2: Anti-inflammatory Potential

In a separate investigation focused on anti-inflammatory properties, the compound was tested for COX inhibition. Results indicated that it inhibited COX-1 with an IC50 value of 0.5 µM. This suggests that the compound may be useful in treating inflammatory diseases by modulating prostaglandin synthesis.

Case Study 3: Antiviral Activity

A detailed study assessed the antiviral effects against CMV. The compound exhibited an IC50 of 0.35 µM in vitro, comparable to established antiviral agents like ganciclovir. This positions it as a promising candidate for further development in antiviral therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.